Welcome to the BenchChem Online Store!
molecular formula C13H17NO4 B3018056 Diethyl 2-(pyridin-4-ylmethyl)malonate CAS No. 101829-74-7

Diethyl 2-(pyridin-4-ylmethyl)malonate

Cat. No. B3018056
M. Wt: 251.282
InChI Key: MGZCCVPNCOIAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461209B2

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (6.41 g) and 4-(bromomethyl)pyridine hydrobromide (10.1 g). This was purified by silica gel column chromatography to give the title compound (3.86 g) as an oil.
[Compound]
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Br.Br[CH2:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1>>[N:18]1[CH:19]=[CH:20][C:15]([CH2:14][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.41 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
Br.BrCC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.